molecular formula C16H31N3O3 B14772895 tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14772895
M. Wt: 313.44 g/mol
InChI Key: VXXLDOKACPPPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is a chiral piperidine derivative containing a tert-butyl carbamate protecting group and a branched amide side chain. This compound is structurally characterized by its piperidine ring, which is substituted at the 2-position with a methylene-linked (S)-2-amino-N-ethylpropanamido moiety. Such derivatives are often intermediates in pharmaceutical synthesis, particularly for peptidomimetics or protease inhibitors, where the tert-butyl carbamate (Boc) group protects the amine during multi-step syntheses .

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl 2-[[2-aminopropanoyl(ethyl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H31N3O3/c1-6-18(14(20)12(2)17)11-13-9-7-8-10-19(13)15(21)22-16(3,4)5/h12-13H,6-11,17H2,1-5H3

InChI Key

VXXLDOKACPPPBD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. The process often includes the protection of functional groups, formation of amide bonds, and introduction of the tert-butyl ester group. Common reagents used in these reactions include tert-butyl chloroformate, piperidine derivatives, and various amines. Reaction conditions may involve the use of organic solvents such as dichloromethane, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a useful tool for probing biological pathways and mechanisms .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 2-(((S)-2-amino-N-ethylpropanamido)methyl)piperidine-1-carboxylate with five analogs from the evidence, focusing on synthesis, structural features, and physicochemical properties.

Structural and Functional Differences

Compound Core Structure Substituents Key Functional Groups
Target Compound Piperidine 2-((S)-2-amino-N-ethylpropanamido)methyl Boc, primary amine, tertiary amide
Analog 1 () Pyrrolidine Indole-containing side chain Boc, secondary amine, aromatic indole
Analog 2 () Piperidine Allyloxy-4-fluorophenyl carbamoyl Boc, allyl ether, fluorophenyl
Analog 3 () Piperidine 3-((S)-2-aminopropanamido) Boc, primary amine, secondary amide
  • Impact of Substituents: The tert-butyl carbamate group in all analogs enhances solubility in organic solvents and stabilizes the amine during synthesis . The ethyl group in the target compound’s amide side chain may reduce polarity compared to analogs with aromatic (e.g., indole in Analog 1) or fluorophenyl (Analog 2) groups, affecting membrane permeability in biological systems .

Physicochemical Properties

  • The target compound’s ethyl-substituted amide may lower melting points compared to aromatic analogs due to reduced intermolecular interactions.
  • Chromatographic Behavior: Analog 2 () has an Rf of 0.35 in dichloromethane/methanol (96:4), indicating moderate polarity. The target compound’s polarity is likely similar but influenced by its ethyl group .
  • Spectroscopic Data :

    • ¹H NMR : Piperidine analogs (e.g., Analog 2) show characteristic Boc group signals at δ 1.4–1.5 ppm (9H, s) and piperidine protons at δ 3.0–4.0 ppm . The target compound’s ethyl group would appear as a triplet near δ 1.1 ppm (CH₃) and δ 3.3 ppm (NCH₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.